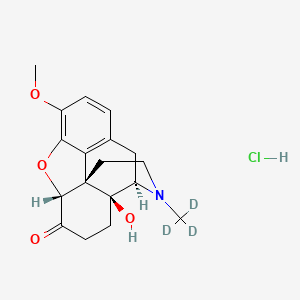
Oxycodone-N-methyl-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxycodone-N-methyl-d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of oxycodone, an opioid analgesic used for pain management. The compound is labeled with deuterium, a stable hydrogen isotope, which makes it useful in various analytical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxycodone-N-methyl-d3 Hydrochloride involves the incorporation of deuterium into the oxycodone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxycodone-N-methyl-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxymorphone derivatives, while reduction can yield various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Oxycodone-N-methyl-d3 Hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of oxycodone in various samples.
Biology: Employed in metabolic studies to understand the biotransformation of oxycodone in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the behavior of oxycodone in the human body.
Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Mecanismo De Acción
Oxycodone-N-methyl-d3 Hydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits ascending pain pathways, altering the perception and response to pain. The compound also affects the brain stem respiratory centers, leading to respiratory depression at higher doses .
Comparación Con Compuestos Similares
Similar Compounds
Oxycodone-O-methyl-d3 Hydrochloride: Another deuterium-labeled oxycodone derivative used in similar research applications.
Noroxycodone-D3 Hydrochloride: A deuterium-labeled metabolite of oxycodone used in metabolic studies.
Uniqueness
Oxycodone-N-methyl-d3 Hydrochloride is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium enhances the compound’s stability and allows for precise quantification in complex biological matrices .
Propiedades
Fórmula molecular |
C18H22ClNO4 |
|---|---|
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;/h3-4,13,16,21H,5-9H2,1-2H3;1H/t13-,16+,17+,18-;/m1./s1/i1D3; |
Clave InChI |
MUZQPDBAOYKNLO-NNKYMZDZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
SMILES canónico |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


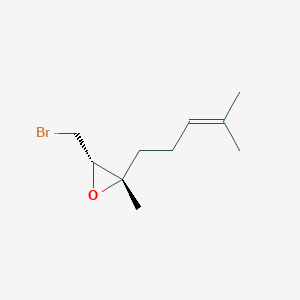
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
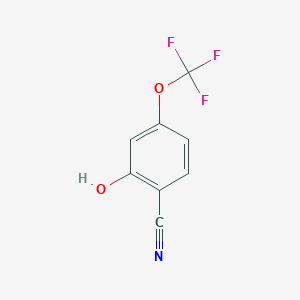
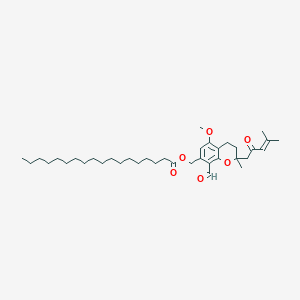
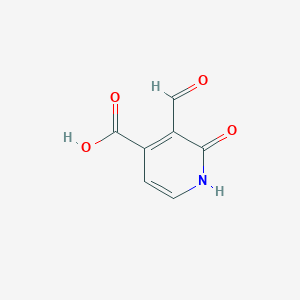
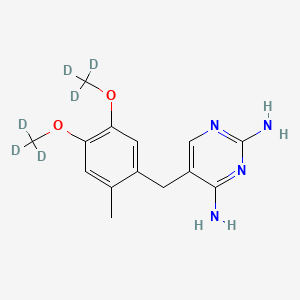
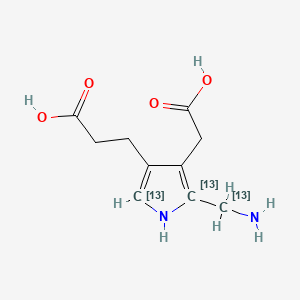
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
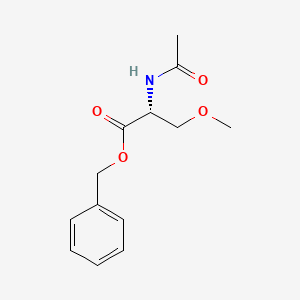

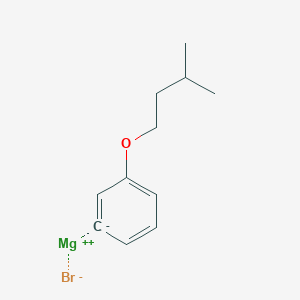
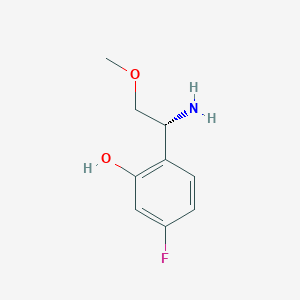
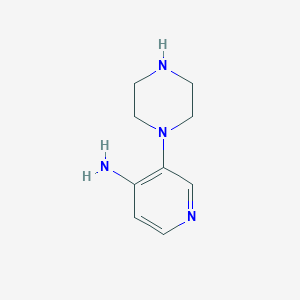
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
